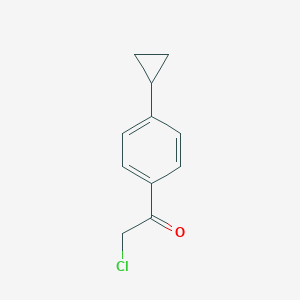

2-Chloro-1-(4-cyclopropylphenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-1-(4-cyclopropylphenyl)ethanone, also known as CX717, is a novel compound that has been developed as a cognitive enhancer. The compound has been shown to improve memory and cognitive function in animal models, and has potential applications in the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).

Applications De Recherche Scientifique

- Histone Deacetylase (HDAC) Inhibitors : 2-Chloro-1-(4-hydroxyphenyl)ethanone, a derivative of this compound, is used in the preparation of hydroxypyrimidine derivatives with HDAC inhibitory activity . HDAC inhibitors play a crucial role in epigenetic regulation and have therapeutic potential in cancer treatment.

- Antifungal Agents : The synthesis of prothioconazole, a promising agricultural fungicide, involves 2-chloro-1-(1-chlorocyclopropyl)ethanone as a key intermediate . This highlights its relevance in crop protection.

- Chlorination Reactions : The method for synthesizing 2-chloro-1-(1-chlorocyclopropyl)ethanone involves mild reaction conditions, easy-to-obtain raw materials, and improved selectivity due to the addition of a metallic aluminum catalyst . This method is environmentally friendly and suitable for large-scale production.

- Metal-Catalyzed Reactions : The compound’s chlorination reaction benefits from the presence of metallic aluminum as a catalyst, enhancing conversion rates and yields . Researchers can explore its catalytic properties further.

- Enzyme Modulation : Investigating the interaction of 2-chloro-1-(4-hydroxyphenyl)ethanone derivatives with HDAC enzymes provides insights into epigenetic regulation and potential therapeutic targets .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Materials Science and Catalysts

Chemical Biology and Enzyme Inhibition

Pharmaceutical Intermediates

Safety and Hazards

The safety and hazards of a compound depend on its properties. For 1-(4-Cyclopropylphenyl)ethanone, it has been classified with the signal word “Warning” and hazard statements H302, H315, H319 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Mécanisme D'action

Target of Action

It’s known that this compound is an important intermediate for synthesizing prothioconazole , a broad-spectrum triazole thioketone bactericide . Therefore, it’s reasonable to infer that the targets of this compound might be related to the biological targets of prothioconazole.

Mode of Action

As an intermediate in the synthesis of prothioconazole, it’s likely that its mode of action is related to the biochemical reactions involved in this process .

Biochemical Pathways

Given its role as an intermediate in the synthesis of prothioconazole, it’s plausible that it’s involved in the biochemical pathways related to the action of this bactericide .

Result of Action

As an intermediate in the synthesis of prothioconazole, its primary role is likely in the formation of this bactericide .

Action Environment

It’s known that this compound is synthesized under controlled conditions, including specific temperature and pressure , suggesting that these factors could potentially influence its action and stability.

Propriétés

IUPAC Name |

2-chloro-1-(4-cyclopropylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-7-11(13)10-5-3-9(4-6-10)8-1-2-8/h3-6,8H,1-2,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLIYBUMKUKKOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(4-cyclopropylphenyl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)isonicotinamide](/img/structure/B2416353.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2416357.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2416368.png)

![3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2416369.png)

![1-Isopropyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2416371.png)

![N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2416374.png)